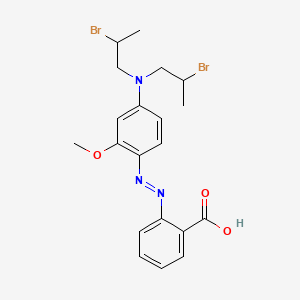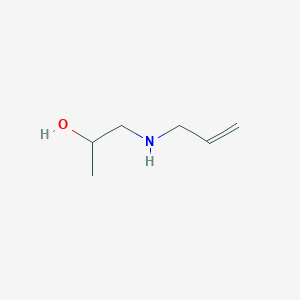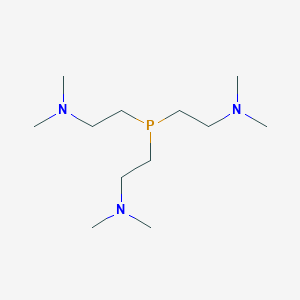
2,2',2''-Phosphanetriyltris(N,N-dimethylethan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) is a complex organic compound that features a phosphorus atom bonded to three N,N-dimethylethan-1-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) typically involves the reaction of phosphorus trichloride with N,N-dimethylethan-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
PCl3+3N,N-dimethylethan-1-amine→2,2’,2”-Phosphanetriyltris(N,N-dimethylethan-1-amine)+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors with precise control over temperature and pressure. The use of catalysts and solvents can also enhance the reaction efficiency and yield. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with metal ions to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenated compounds and alkylating agents are often used.
Coordination: Metal salts such as palladium chloride or platinum chloride are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted amines.
Coordination: Metal-ligand complexes.
Scientific Research Applications
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially altering their function. The compound’s molecular targets include enzymes and receptors that contain metal ions as cofactors.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another phosphorus-containing compound used as a ligand in coordination chemistry.
Tris(2-aminoethyl)amine: A similar compound with three amine groups bonded to a central nitrogen atom.
Uniqueness
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications requiring strong and stable metal-ligand interactions.
Properties
CAS No. |
42844-41-7 |
|---|---|
Molecular Formula |
C12H30N3P |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
2-[bis[2-(dimethylamino)ethyl]phosphanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H30N3P/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h7-12H2,1-6H3 |
InChI Key |
FKQCZGAIYSVCMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCP(CCN(C)C)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



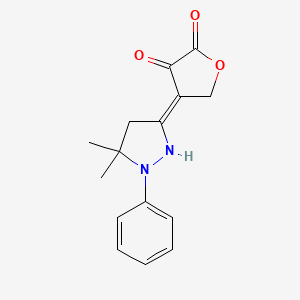
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

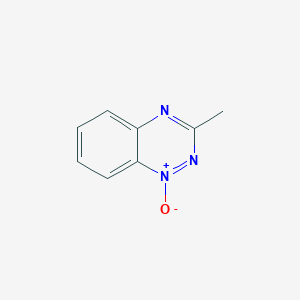
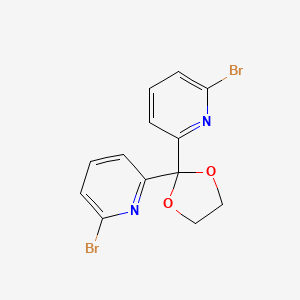
![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
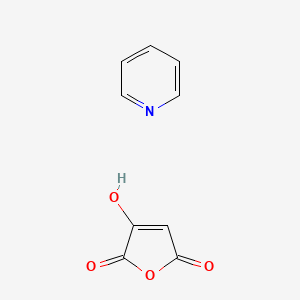


![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)

